3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide
CAS No.: 1220027-42-8
Cat. No.: VC3388797
Molecular Formula: C13H19ClN2O3S
Molecular Weight: 318.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220027-42-8 |
|---|---|
| Molecular Formula | C13H19ClN2O3S |
| Molecular Weight | 318.82 g/mol |
| IUPAC Name | 3-amino-4-chloro-N-methyl-N-(oxan-4-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C13H19ClN2O3S/c1-16(9-10-4-6-19-7-5-10)20(17,18)11-2-3-12(14)13(15)8-11/h2-3,8,10H,4-7,9,15H2,1H3 |
| Standard InChI Key | XMDDPLUWTAAWEY-UHFFFAOYSA-N |
| SMILES | CN(CC1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |
| Canonical SMILES | CN(CC1CCOCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide features a benzene ring with several key functional groups:
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An amino (-NH2) group at position 3
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A chloro (-Cl) substituent at position 4
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A sulfonamide (-SO2N-) group
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N-substitution with a methyl group
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N-substitution with a tetrahydro-2H-pyran-4-ylmethyl group
The molecular formula is C13H19ClN2O3S, with a calculated molecular weight of approximately 318.82 g/mol.
Physical Properties
Based on structural similarities with related compounds, the following physical properties can be estimated:
Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide is determined by its functional groups:
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The amino group at position 3 can participate in:
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Diazotization reactions
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Acylation and alkylation reactions
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Formation of Schiff bases with aldehydes and ketones
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The chloro substituent at position 4 can undergo nucleophilic aromatic substitution reactions, particularly when activated by the ortho amino group.
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The sulfonamide group possesses limited reactivity under neutral conditions but can be hydrolyzed under strong acidic or basic conditions.
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The tetrahydropyran ring is generally stable but can undergo ring-opening under strong acidic conditions.
Applications in Pharmaceutical Research
Structure-Activity Relationship Considerations
Several structural features of 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide may contribute to its potential biological activity:
| Structural Feature | Potential Contribution to Biological Activity |
|---|---|
| Amino group at position 3 | Hydrogen bond donor capacity; potential for further derivatization |
| Chloro substituent at position 4 | Modulates electronic properties; potential for halogen bonding |
| N-Methyl group on sulfonamide | Affects basicity and conformation; reduces hydrogen bond donation |
| Tetrahydropyran ring | Introduces conformational constraint; may enhance binding specificity |
Spectroscopic Characterization
Mass Spectrometry
The mass spectrum would likely show:
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Molecular ion peak at m/z 318 (corresponding to C13H19ClN2O3S)
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Fragment ions representing the loss of the tetrahydropyran group
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Fragments associated with cleavage of the sulfonamide bond
Infrared Spectroscopy
Characteristic IR absorption bands would include:
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N-H stretching of the amino group (3300-3500 cm-1)
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C-H stretching (2800-3100 cm-1)
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S=O stretching (1140-1350 cm-1)
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C-N stretching (1250-1350 cm-1)
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C-Cl stretching (600-800 cm-1)
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C-O-C stretching of the tetrahydropyran ring (1050-1150 cm-1)
Comparison with Related Compounds
Structural Comparison
A comparison between 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide and structurally related compounds provides insight into its potential properties and applications.
Functional Comparison
The amino group in 3-Amino-4-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)benzenesulfonamide, as compared to the nitro group in related compounds, would:
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Make the aromatic ring more electron-rich rather than electron-deficient
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Provide hydrogen bond donation capability
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Offer different reactivity patterns, particularly toward electrophiles
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Potentially alter binding interactions with biological targets
The presence of the chloro substituent, rather than an amino group at position 4, would:
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Provide different electronic effects on the aromatic ring
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Affect the compound's lipophilicity and membrane permeability
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Change the hydrogen bonding profile
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Potentially alter metabolic stability
Future Research Directions
Synthesis Optimization
Future research could focus on:
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Developing more efficient synthetic routes with higher yields
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Exploring greener chemistry approaches with reduced environmental impact
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Investigating catalytic methods for key transformation steps
Biological Evaluation
Potential biological studies could include:
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Screening against kinase panels to identify potential inhibitory activity
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Investigation of structure-activity relationships when incorporated into larger molecules
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Assessment of pharmacokinetic properties and metabolic stability
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Evaluation of potential as a scaffold for targeted drug delivery systems
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